molecular formula C15H17N3O5 B2739185 N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide CAS No. 1797899-79-6

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2739185
CAS No.: 1797899-79-6
M. Wt: 319.317
InChI Key: KZMYSPQGNBYCPR-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a complex organic compound that features an isoxazole ring and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves the reaction of isoxazole derivatives with oxalyl chloride, followed by the introduction of the 2-methoxy-2-(3-methoxyphenyl)ethyl group. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites, inhibiting the function of the target molecule. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(isoxazol-3-yl)-N2-(2-methoxyethyl)oxalamide
  • N1-(isoxazol-3-yl)-N2-(3-methoxyphenyl)oxalamide
  • N1-(isoxazol-3-yl)-N2-(2-methoxy-2-phenylethyl)oxalamide

Uniqueness

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is unique due to the presence of both the isoxazole ring and the 2-methoxy-2-(3-methoxyphenyl)ethyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-21-11-5-3-4-10(8-11)12(22-2)9-16-14(19)15(20)17-13-6-7-23-18-13/h3-8,12H,9H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYSPQGNBYCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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